3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
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Overview
Description
3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of acylhydrazides with carbon disulfide in the presence of a base.
Coupling of the Rings: The furan and oxadiazole rings are coupled through a sulfanyl linkage, typically using a thiol reagent.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The propanoic acid moiety can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Esters and amides.
Scientific Research Applications
3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine .
- 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid .
Uniqueness
3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-6-7(2-4-15-6)9-11-12-10(16-9)17-5-3-8(13)14/h2,4H,3,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIMNUFCPLVDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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